molecular formula C5H5IN2OS B13673222 5-Iodo-2-(methylsulfinyl)pyrimidine

5-Iodo-2-(methylsulfinyl)pyrimidine

Cat. No.: B13673222
M. Wt: 268.08 g/mol
InChI Key: CLDVFMMTAAHAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-(methylsulfinyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an iodine atom at the 5-position and a methylsulfinyl group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine can be achieved through several methods. One common approach involves the iodination of pyrimidine derivatives. A green and eco-friendly method for the iodination of pyrimidine bases involves the use of iodine and sodium nitrite as reagents. This method is advantageous due to its simplicity, high yield, and mild reaction conditions . Another method involves the use of solid iodine and silver nitrate as electrophilic iodinating reagents under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(methylsulfinyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methylsulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Sulfone derivatives are formed upon oxidation of the methylsulfinyl group.

Mechanism of Action

The mechanism of action of 5-Iodo-2-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting the activity of certain enzymes or interfering with the replication of viral DNA . The iodine atom and the methylsulfinyl group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-(methylsulfinyl)pyrimidine is unique due to the presence of both an iodine atom and a methylsulfinyl group, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H5IN2OS

Molecular Weight

268.08 g/mol

IUPAC Name

5-iodo-2-methylsulfinylpyrimidine

InChI

InChI=1S/C5H5IN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3

InChI Key

CLDVFMMTAAHAFA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=C(C=N1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.